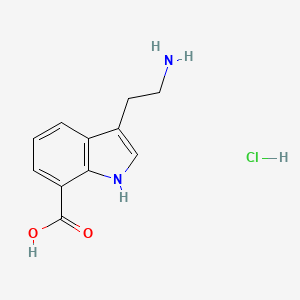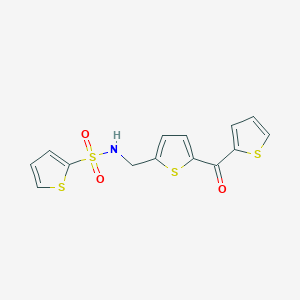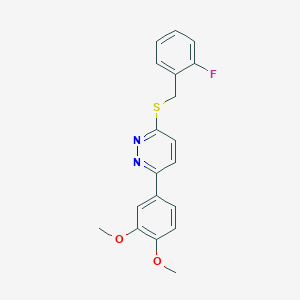
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone” is a chemical compound with the molecular formula C17H23N5O3 and a molecular weight of 345.403. It is related to a class of compounds known as morpholinopyrimidines .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized via reductive amination of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .科学的研究の応用
Synthesis and Characterization of Novel Compounds
One significant application involves the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This process leverages a simple and efficient method yielding compounds in good yield. These derivatives, due to their structural complexity and functionality, offer potential for further chemical exploration and application in various pharmaceutical contexts (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Potential in Imaging for Parkinson's Disease
Another notable application is in the development of new positron emission tomography (PET) agents for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis of HG-10-102-01, a compound structurally related to "(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone," has been explored for this purpose, highlighting the compound's potential utility in medical imaging and Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity
Research into 1,2,4-triazole derivatives has revealed antimicrobial properties, where modifications involving morpholine or piperazine components have shown good or moderate activities against various microorganisms. This illustrates the potential of derivatives of "(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone" in contributing to the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer and Antituberculosis Studies
Further applications are found in anticancer and antituberculosis research. The synthesis of derivatives specifically incorporating the cyclopropane and piperazine moiety has led to compounds with significant in vitro activity against human breast cancer cell lines and Mycobacterium tuberculosis. These findings underscore the therapeutic potential of these derivatives in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
特性
IUPAC Name |
cyclopropyl-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c23-16(13-1-2-13)21-3-5-22(6-4-21)17(24)14-11-15(19-12-18-14)20-7-9-25-10-8-20/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPWUJTZLOQWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)
![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine](/img/structure/B2764792.png)


![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/no-structure.png)

![N-{[2-({2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)phenyl]methyl}prop-2-enamide](/img/structure/B2764798.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2764799.png)
![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2764800.png)


![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2764808.png)